2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of chromans and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Acetamide Formation: The final step involves the acylation of the triazole-chroman intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chroman ring can undergo oxidation to form chromone derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Chromone derivatives.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Pharmacology: The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can interact with cell surface receptors, modulating signal transduction pathways.
Pathway Involvement: The compound may affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchromans: These compounds share the chroman ring structure but lack the triazole moiety.
Triazole Derivatives: Compounds with the triazole ring but different substituents on the acetamide group.
Uniqueness
The uniqueness of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide lies in its combined chroman and triazole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C18H24N4O2/c1-11(2)16-20-17(22-21-16)19-15(23)10-12-5-6-14-13(9-12)7-8-18(3,4)24-14/h5-6,9,11H,7-8,10H2,1-4H3,(H2,19,20,21,22,23) |
InChI Key |
GCHGMLZNBRXJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |
Origin of Product |
United States |
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